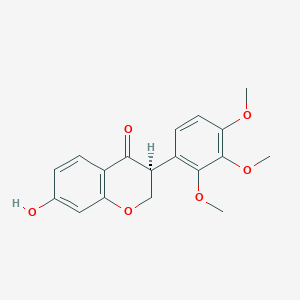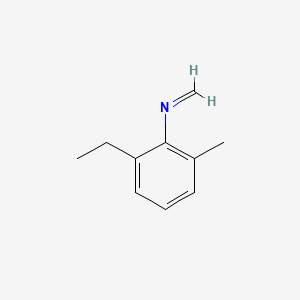
Benzenamine, 2-ethyl-6-methyl-N-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-ethyl-6-methyl-N-methylene-, also known as 2-Ethyl-6-methyl-N-methylenebenzenamine, is an organic compound with the molecular formula C10H13N. This compound is a derivative of benzenamine, featuring ethyl and methyl substituents on the benzene ring and a methylene group attached to the nitrogen atom. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-ethyl-6-methyl-N-methylene- typically involves the reaction of 2-ethyl-6-methylbenzenamine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Ethyl-6-methylbenzenamine+Formaldehyde→2-Ethyl-6-methyl-N-methylenebenzenamine
The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the methylene derivative.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 2-ethyl-6-methyl-N-methylene- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The raw materials, such as 2-ethyl-6-methylbenzenamine and formaldehyde, are sourced in bulk, and the reaction is optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-ethyl-6-methyl-N-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-ethyl-6-methylbenzenamine.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Benzenamine, 2-ethyl-6-methyl-N-methylene- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-ethyl-6-methyl-N-methylene- involves its interaction with molecular targets such as enzymes and receptors. The methylene group attached to the nitrogen atom can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and interactions. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of biological processes.
Comparaison Avec Des Composés Similaires
Benzenamine, 2-ethyl-6-methyl-N-methylene- can be compared with other similar compounds such as:
Benzenamine, 2-ethyl-6-methyl-: Lacks the methylene group, resulting in different reactivity and applications.
Benzenamine, 2-ethyl-N-methylene-: Similar structure but lacks the methyl group, affecting its chemical properties.
Benzenamine, 6-methyl-N-methylene-: Lacks the ethyl group, leading to variations in its reactivity and uses.
The uniqueness of Benzenamine, 2-ethyl-6-methyl-N-methylene- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
| 35203-06-6 | |
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
N-(2-ethyl-6-methylphenyl)methanimine |
InChI |
InChI=1S/C10H13N/c1-4-9-7-5-6-8(2)10(9)11-3/h5-7H,3-4H2,1-2H3 |
Clé InChI |
UUMWWWHCQIKRJM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1N=C)C |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



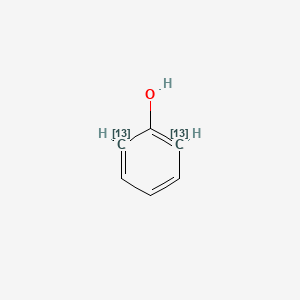
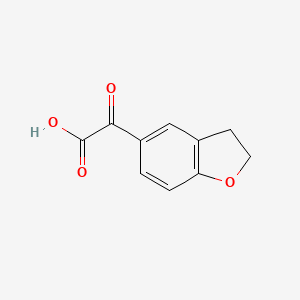
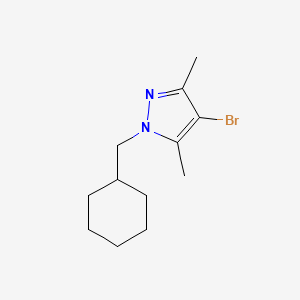
![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)

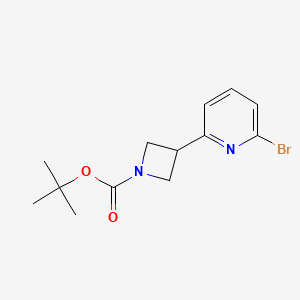


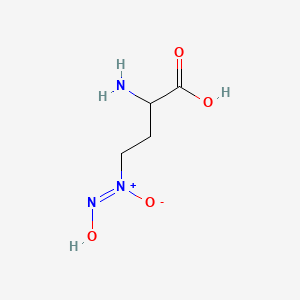
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
